![molecular formula C10H13NO2S B1427550 Methyl 3-[(3-aminophenyl)sulfanyl]propanoate CAS No. 1184057-66-6](/img/structure/B1427550.png)
Methyl 3-[(3-aminophenyl)sulfanyl]propanoate
Overview
Description
“Methyl 3-[(3-aminophenyl)sulfanyl]propanoate” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthetic Routes and Derivatives : The synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, closely related to Methyl 3-[(3-aminophenyl)sulfanyl]propanoate, has been explored. These derivatives exhibit interesting conformational properties and intramolecular hydrogen bonds, except for the proline derivative (Tye & Skinner, 2002).
Potential Antileukotrienic Agents : The synthesis of related compounds as potential antileukotrienic drugs, important for addressing inflammatory conditions, was described. These compounds showed promising antiplatelet activity and were evaluated for their effects on platelet aggregation (Jampílek et al., 2004).
Catalytic Applications : Sulfuric acid derivatives related to this compound have been used as recyclable catalysts for specific condensation reactions. This has implications in enhancing the efficiency of certain chemical synthesis processes (Tayebi et al., 2011).
Pharmaceutical Building Blocks : Alpha-sulfanyl-beta-amino acid derivatives, synthesized using compounds similar to this compound, have been identified as important building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).
Antibacterial Activity : Certain compounds structurally related to this compound have shown potential antibacterial activities, highlighting their possible use in developing new antimicrobial agents (Hu et al., 2006).
Metabolic Studies in Archaea : In metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon, 3-(methylthio)propanoic acid, a compound related to this compound, was detected. This indicates its potential involvement in unique biochemical pathways in extreme environments (Rimbault et al., 1993).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(3-aminophenyl)sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFEJLYYXIBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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